methyl 2-chloro-6,8-dimethyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxylate 5,5-dioxide
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Overview
Description
METHYL 2-CHLORO-6,8-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of oxathiazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-CHLORO-6,8-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-3-CARBOXYLATE typically involves multi-step organic reactions. The process often starts with the preparation of the dibenzo[b,f][1,4,5]oxathiazepine core, followed by chlorination and methylation steps. Common reagents used in these reactions include chlorinating agents like thionyl chloride and methylating agents such as methyl iodide. The reaction conditions usually involve refluxing in organic solvents like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods such as solvent recycling and catalyst reuse are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-CHLORO-6,8-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
METHYL 2-CHLORO-6,8-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of METHYL 2-CHLORO-6,8-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL 2-CHLORO-6,8-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-3-CARBOXYLATE include other oxathiazepines and related heterocyclic compounds. Examples include:
- 2-Chloro-6,8-dimethyl-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[b,f][1,4,5]oxathiazepine
- Methyl 2-chloro-6,8-dimethyl-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxylate.
Uniqueness
What sets METHYL 2-CHLORO-6,8-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-3-CARBOXYLATE apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. These properties make it particularly valuable for certain applications, such as targeted drug design and the development of specialized materials.
Properties
Molecular Formula |
C16H14ClNO5S |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
methyl 2-chloro-6,8-dimethyl-5,5-dioxobenzo[c][5,1,2]benzoxathiazepine-3-carboxylate |
InChI |
InChI=1S/C16H14ClNO5S/c1-9-4-5-13-12(6-9)18(2)24(20,21)15-7-10(16(19)22-3)11(17)8-14(15)23-13/h4-8H,1-3H3 |
InChI Key |
PNLCUWYDOWYDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C(=C3)Cl)C(=O)OC)S(=O)(=O)N2C |
Origin of Product |
United States |
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